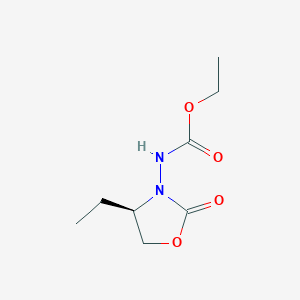
(R)-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate typically involves the reaction of an appropriate oxazolidinone derivative with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction could produce simpler oxazolidinone derivatives.
Applications De Recherche Scientifique
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate: The enantiomer of the compound, which may have different biological activities.
®-Methyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate: A similar compound with a methyl group instead of an ethyl group.
®-Ethyl (4-methyl-2-oxooxazolidin-3-yl)carbamate: A compound with a methyl group on the oxazolidinone ring.
Uniqueness
®-Ethyl (4-ethyl-2-oxooxazolidin-3-yl)carbamate is unique due to its specific chiral configuration and functional groups, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C8H14N2O4 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
ethyl N-[(4R)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-3-6-5-14-8(12)10(6)9-7(11)13-4-2/h6H,3-5H2,1-2H3,(H,9,11)/t6-/m1/s1 |
Clé InChI |
KSEYGUQXOGWNIL-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@@H]1COC(=O)N1NC(=O)OCC |
SMILES canonique |
CCC1COC(=O)N1NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


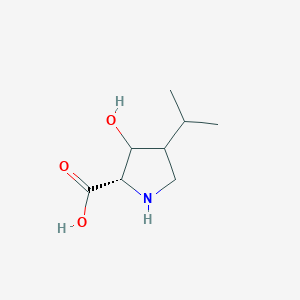
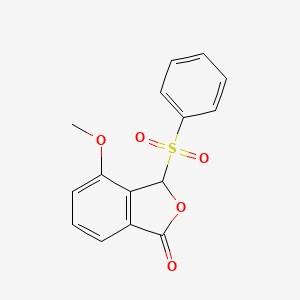
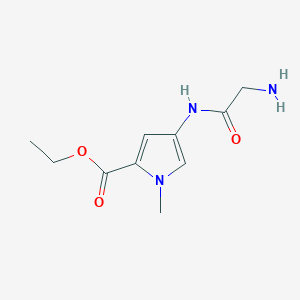
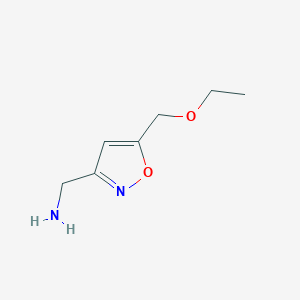


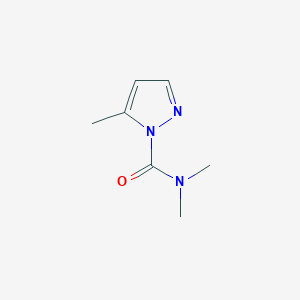
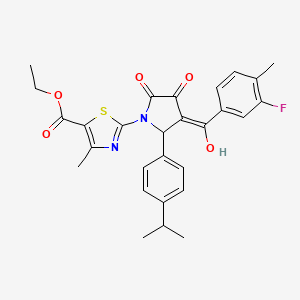
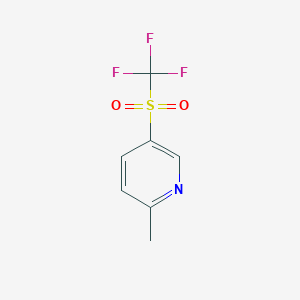
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
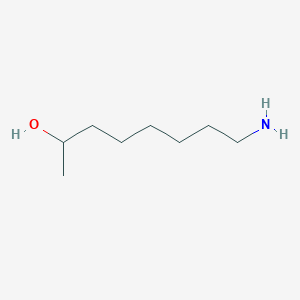
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)
